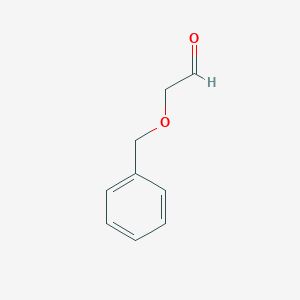
2-(Benzyloxy)acetaldehyde
Cat. No. B024188
Key on ui cas rn:
60656-87-3
M. Wt: 150.17 g/mol
InChI Key: NFNOAHXEQXMCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951977B2
Procedure details


Into a suspension of water (1055 g) and sodium periodate (406 g) was dropped 3-benzyloxy-1,2-propanediol (366 g, 2.0 mol) at 20 to 25° C. over a period of 21 hours, and the mixture was stirred for 2 hours. Ethyl acetate (495 ml) was added, and the mixture was filtrated and washed. The aqueous layer was extracted with ethyl acetate (825 ml) again, and the organic layers were combined, and washed with a 10% sodium thiosulfate aqueous solution (363 g). The organic layer was treated with phosphoric acid to regulate pH to around 7, then, washed twice with 5% saline (660 g) and dehydrated over anhydrous magnesium sulfate (100 g). Magnesium sulfate was filtrated off, and hydroquinone (1.3 g) was added, the solvent was distilled off, to obtain a title compound (259 g, yield 85.9%).



Identifiers


|
REACTION_CXSMILES
|
O.I([O-])(=O)(=O)=O.[Na+].[CH2:8]([O:15][CH2:16][CH:17]([OH:20])CO)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(OCC)(=O)C>[CH2:8]([O:15][CH2:16][CH:17]=[O:20])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1055 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
406 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
366 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Step Three
|
Name
|
|
|
Quantity
|
495 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtrated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate (825 ml) again
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 10% sodium thiosulfate aqueous solution (363 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The organic layer was treated with phosphoric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 5% saline (660 g)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Magnesium sulfate was filtrated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hydroquinone (1.3 g) was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OCC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 259 g | |
| YIELD: PERCENTYIELD | 85.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

